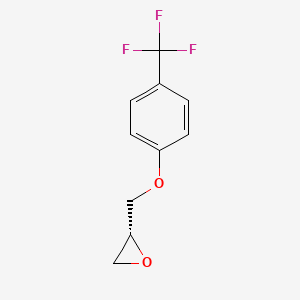

(R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

Description

Molecular Structure and Classification

(R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane exhibits a complex molecular architecture that combines several important structural motifs. The molecule features a three-membered oxirane ring, commonly known as an epoxide, which serves as the reactive center of the compound. This epoxide functionality is attached to a phenoxymethyl substituent, where the phenyl ring bears a trifluoromethyl group at the para position. The (R) designation indicates the specific stereochemical configuration at the chiral center, making this compound particularly valuable for applications requiring precise stereochemical control.

The compound belongs to the broader classification of glycidyl ethers, which are characterized by the presence of an epoxide group attached to an ether linkage. More specifically, it can be categorized as an aryl glycidyl ether due to the presence of the aromatic phenyl ring system. The trifluoromethyl substitution pattern classifies it additionally as an organofluorine compound, contributing to its unique chemical and physical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉F₃O₂ | |

| Molecular Weight | 218.17 g/mol | |

| Exact Mass | 218.05500 | |

| Polar Surface Area | 21.76000 | |

| LogP | 2.48300 |

The structural complexity of (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane arises from the combination of its epoxide ring, aromatic ether linkage, and highly electronegative trifluoromethyl group. This unique arrangement results in a molecule with distinct electronic properties, where the electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of both the aromatic ring and the epoxide moiety. The chiral center at the epoxide carbon provides an additional layer of complexity, making stereochemical considerations paramount in synthetic applications.

Historical Context and Development

The development of (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is intrinsically linked to the broader evolution of organofluorine chemistry and the recognition of trifluoromethyl groups as privileged motifs in medicinal chemistry. The incorporation of fluorine-containing functional groups into organic molecules gained significant momentum in the mid-20th century, with trifluoromethyl groups becoming particularly valued for their ability to modulate biological activity and improve pharmacological properties.

The historical development of trifluoromethyl-containing compounds can be traced back to 1928, although intensive research began in the mid-1940s. The trifluoromethyl group emerged as an important bioisostere capable of replacing chloride or methyl groups to adjust steric and electronic properties of lead compounds. This substitution strategy became particularly significant for protecting reactive methyl groups from metabolic oxidation while maintaining or enhancing biological activity.

Patent literature indicates that (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane has been specifically developed as part of pharmaceutical research programs. The compound appears in patent documentation from Janssen Pharmaceutica, suggesting its potential utility in drug discovery and development applications. The creation of this specific stereoisomer reflects the pharmaceutical industry's increasing focus on chiral compounds and the recognition that individual enantiomers can exhibit significantly different biological properties.

The synthesis and study of epoxide compounds containing trifluoromethyl groups represents a convergence of two important areas of synthetic chemistry. Epoxides have long been recognized as versatile intermediates in organic synthesis due to their high reactivity and ability to undergo ring-opening reactions under various conditions. The incorporation of trifluoromethyl groups into epoxide structures provides additional synthetic opportunities while imparting unique electronic characteristics that can influence both reactivity patterns and biological activity.

Chemical Nomenclature and Registry Information

The systematic nomenclature of (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The compound's name reflects its structural complexity, beginning with the stereochemical descriptor (R) to indicate the absolute configuration at the chiral center. The base name "oxirane" identifies the three-membered ring containing one oxygen atom, while the substitution pattern is described through the systematic numbering and naming of attached groups.

The Chemical Abstract Service registry number 851528-84-2 serves as a unique identifier for this specific (R)-enantiomer. This registry system provides an unambiguous method for identifying chemical substances, particularly important for chiral compounds where different stereoisomers possess distinct registry numbers. The related (S)-enantiomer carries the registry number 256372-58-4, while the racemic mixture has its own distinct identifier.

The systematic nomenclature also reflects the hierarchical naming conventions for complex molecules. The oxirane ring serves as the parent structure, with the substituted phenoxymethyl group treated as a substituent. The trifluoromethyl group is named as a substituent on the phenyl ring, indicating its position at the para (4-) position relative to the ether oxygen. This systematic approach ensures unambiguous identification and facilitates database searches and chemical literature reviews.

Alternative naming systems and synonyms exist for this compound, reflecting different approaches to describing its structure. These variations in nomenclature can be found across different chemical databases and literature sources, emphasizing the importance of registry numbers for definitive identification. The Simplified Molecular Input Line Entry System representation provides a linear notation that encodes the complete structural information, including stereochemistry, making it valuable for computational applications and database searches.

Significance in Organofluorine Chemistry

The significance of (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane within organofluorine chemistry extends far beyond its individual properties, representing broader trends and applications that have transformed modern pharmaceutical and materials science. The compound exemplifies the strategic incorporation of fluorine-containing functional groups into organic molecules to achieve specific property modifications and enhanced performance characteristics.

Trifluoromethyl groups have gained recognition as one of the most important functional groups in medicinal chemistry due to their unique electronic and steric properties. These groups exhibit electronegativity that falls between fluorine and chlorine, resulting in significant effects on molecular acidity, basicity, and overall electronic distribution. In pharmaceutical applications, trifluoromethyl substitution frequently leads to improved lipophilicity, metabolic stability, and enhanced permeability through biological membranes.

The environmental and analytical significance of organofluorine compounds has become increasingly apparent in recent years. Research has demonstrated that organofluorine substances, including those containing trifluoromethyl groups, constitute a substantial portion of environmental contaminants in municipal wastewater systems. Studies indicate that extractable organofluorine in wastewater consists significantly of mono- and polyfluorinated compounds, highlighting the widespread use and environmental persistence of these materials.

Contemporary synthetic methodology development has focused extensively on efficient methods for introducing trifluoromethyl groups into organic molecules. Both electrophilic and nucleophilic trifluoromethylation reactions have been developed, with copper-mediated processes showing particular promise for constructing carbon-trifluoromethyl bonds. These advances have made trifluoromethyl-containing compounds more accessible to synthetic chemists, facilitating their incorporation into complex molecular architectures.

The combination of epoxide functionality with trifluoromethyl substitution, as exemplified by (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane, represents a particularly versatile synthetic platform. Epoxides serve as highly reactive intermediates capable of undergoing diverse ring-opening reactions, while the trifluoromethyl group provides electronic modification and potential biological activity enhancement. This dual functionality makes such compounds valuable building blocks for asymmetric synthesis and pharmaceutical development.

Statistical analysis of structure-activity relationships in medicinal chemistry has revealed that trifluoromethyl substitution does not universally improve biological activity, but specific substitution patterns can lead to significant enhancements. Research indicates that approximately 9.19% of methyl-to-trifluoromethyl substitutions result in activity improvements of at least one order of magnitude. The positioning of trifluoromethyl groups relative to specific amino acid residues in protein binding sites influences the magnitude of these effects, with substitutions near phenylalanine, histidine, and arginine residues showing particular promise for activity enhancement.

Properties

IUPAC Name |

(2R)-2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOFXQNABVOHIB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652901 | |

| Record name | (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851528-84-2 | |

| Record name | (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

(R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane, also known as (S)-2-((4-(trifluoromethyl)phenoxy)methyl)oxirane, is a chiral organic compound characterized by its epoxide structure. This compound has garnered attention in medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is C₁₀H₉F₃O₂, with a molecular weight of 218.17 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it attractive for drug development.

Key Features:

- Epoxide Group: The three-membered oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, which underlies its biological activity.

- Trifluoromethyl Group: This group imparts unique electronic properties that can influence the compound's interactions with biological targets.

Biological Activity

Research indicates that (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane exhibits a range of biological activities, primarily due to its reactivity as an epoxide. Here are some notable findings:

Synthesis

The synthesis of (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves the following general methods:

- Epoxidation Reactions: Common approaches include the use of peracids or other oxidizing agents to convert the corresponding alkenes into epoxides.

- Chiral Resolution: Given its chiral nature, techniques such as chiral chromatography may be employed to isolate specific enantiomers for study.

Comparative Analysis

To better understand the unique properties of (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | Similar epoxide structure | Used in medicinal chemistry |

| 2-methyl-2-((p-tolyloxy)methyl)oxirane | Substituted phenol group | Different substituents lead to varied reactivity |

| 3-(Trifluoromethyl)phenyl oxirane | Trifluoromethyl group but different ring | Different reactivity patterns |

Case Studies

While specific case studies on (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane are scarce, related research offers insights into its potential applications:

- Anticancer Research:

-

Drug Development:

- The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for further investigation in drug design, particularly for targeting specific pathways in cancer therapy or metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxymethyl Oxiranes

The compound belongs to a family of (R)-configured phenoxymethyl oxiranes with varying substituents. Key analogs include:

Key Observations :

- Electronic Effects : The para-trifluoromethyl group in the target compound enhances electrophilicity at the epoxide ring, facilitating nucleophilic attacks (e.g., by amines in BC1618 synthesis) . Ortho-substituted analogs (e.g., 2-CF₃) exhibit steric hindrance, reducing reaction efficiency .

- Lipophilicity : Trifluoromethyl groups increase hydrophobicity compared to nitro or fluoro substituents, improving membrane permeability in drug candidates .

- Stereochemical Impact : The (R)-configuration ensures enantioselectivity in chiral synthesis, as seen in BC1618, whereas racemic mixtures (e.g., morpholine derivatives in ) yield lower-purity products .

Directly Substituted Phenyl Oxiranes

Compounds lacking the methylene spacer exhibit distinct properties:

Key Observations :

- Reactivity: Direct phenyl substitution (e.g., 2-[4-CF₃]oxirane) reduces steric bulk, enabling faster ring-opening but lower regioselectivity compared to phenoxymethyl analogs .

- Thermal Stability : Trifluoromethyl groups adjacent to the epoxide ring increase thermal stability, as seen in polymer-grade epoxides .

Material Science

Fluorinated epoxides like 2-[4-(Trifluoromethyl)phenyl]oxirane are used in epoxy resins for high-performance coatings, leveraging their chemical resistance and thermal stability .

Preparation Methods

Preparation of the Key Intermediate: 4-(Trifluoromethyl)phenoxy Methyl Derivative

- The starting point is often 4-(trifluoromethyl)phenol, which is reacted with a halomethyl epoxide or a suitable precursor such as epichlorohydrin or a substituted oxirane derivative.

- The phenol acts as a nucleophile, displacing a halide or other leaving group to form the ether linkage.

- Typical reaction conditions involve the use of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80–140 °C) to facilitate nucleophilic substitution.

Epoxide Formation and Stereocontrol

- The oxirane ring is introduced either by direct substitution on epichlorohydrin or by epoxidation of an allylic alcohol intermediate.

- For stereoselective synthesis of the (R)-enantiomer, chiral catalysts or chiral starting materials are employed.

- One approach involves the asymmetric epoxidation of allylic alcohols using chiral catalysts such as Sharpless epoxidation reagents or Jacobsen catalysts to achieve high enantiomeric excess.

- Alternatively, resolution of racemic epoxides by chiral chromatography or enzymatic methods can be used to isolate the (R)-enantiomer.

Multi-Step Synthetic Route Example (Adapted from Related Patents)

| Step | Reaction | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | 4-(trifluoromethyl)phenol, halomethyl oxirane, K2CO3, DMF, 120 °C, 5 h | Formation of 4-(trifluoromethyl)phenoxy methyl intermediate, high yield (~85–90%) |

| 2 | Epoxidation or ring closure | Allylic alcohol intermediate, chiral catalyst, oxidant (e.g., m-CPBA), low temperature | Stereoselective formation of oxirane ring with (R)-configuration |

| 3 | Purification | Extraction, washing with brine and lithium chloride solution, drying, solvent evaporation | Isolation of pure (R)-2-((4-(trifluoromethyl)phenoxy)methyl)oxirane |

Post-Reaction Workup and Purification

- After the reaction, the mixture is cooled and quenched with saturated ammonium chloride or brine solution.

- The organic phase is extracted with ethyl acetate or methyl tert-butyl ether multiple times.

- Washing with lithium chloride solution helps remove residual DMF and inorganic salts.

- Drying over anhydrous sodium sulfate and filtration precedes solvent removal under reduced pressure.

- Final purification may involve column chromatography or recrystallization to ensure enantiomeric purity.

Research Findings and Optimization

- The use of potassium carbonate as a base in DMF provides efficient nucleophilic substitution with minimal side reactions.

- Temperature control during epoxidation is critical to maintain stereoselectivity and prevent racemization.

- The choice of chiral catalyst significantly affects the enantiomeric excess, with some catalysts providing >95% ee.

- Reaction times vary from 5 to 12 hours depending on the step and scale.

- Extraction and washing protocols are optimized to maximize product recovery and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Facilitates phenol deprotonation and nucleophilic substitution |

| Solvent | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity and reaction rate |

| Temperature | 80–140 °C (substitution), 0–5 °C (epoxidation) | Controls reaction kinetics and stereoselectivity |

| Reaction Time | 5–12 hours | Ensures completion and high yield |

| Chiral Catalyst | Sharpless or Jacobsen catalysts | Provides stereoselective epoxidation |

| Workup | Brine wash, lithium chloride wash, drying | Removes impurities and residual reagents |

Q & A

Q. What are the common synthetic routes for (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane?

The synthesis typically involves nucleophilic substitution of 4-(trifluoromethyl)phenol with (R)-epichlorohydrin under basic conditions. For example, analogous benzyloxy-substituted epoxides are synthesized by reacting phenols with chloromethyl oxiranes in the presence of potassium carbonate in DMF, followed by heating . The reaction proceeds via epoxide ring formation, with careful control of stereochemistry to retain the (R)-configuration.

Q. How is the enantiomeric purity of this compound determined experimentally?

Chiral HPLC or NMR with chiral shift reagents are standard methods. In related fluorinated epoxides, enantiomeric excess (ee) was quantified using chiral stationary phase HPLC, as described in stereoselective protocols for (S)-2-((R)-fluoro(phenyl)methyl)oxirane derivatives . Polarimetry or circular dichroism (CD) can also corroborate optical activity.

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : and NMR confirm the trifluoromethyl group and epoxide protons. For example, the epoxide protons typically resonate at δ 3.1–4.0 ppm, while NMR shows a singlet near δ -60 ppm for CF .

- IR : Stretching frequencies for the epoxide ring (~850 cm) and aryl ether (C-O-C, ~1250 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHFO) and isotopic pattern .

Advanced Research Questions

Q. How does the 4-(trifluoromethyl)phenoxy group influence regioselectivity in epoxide ring-opening reactions?

The electron-withdrawing CF group increases the electrophilicity of the adjacent epoxide carbon, directing nucleophilic attack to the less hindered position. For example, aminolysis of similar oxiranes with primary amines (e.g., 1-(2-aminoethyl)urea) preferentially opens the epoxide at the benzylic carbon, forming β-amino alcohols . Computational studies (DFT) can model charge distribution to predict regioselectivity.

Q. What strategies mitigate racemization during functionalization of the epoxide?

- Low-Temperature Reactions : Conducting nucleophilic additions at 0–5°C minimizes thermal racemization.

- Chiral Catalysts : Use of enantioselective catalysts (e.g., Jacobsen catalysts) for asymmetric epoxide opening .

- Protecting Groups : Temporary protection of the phenoxy group (e.g., benzyl ethers) prevents side reactions during derivatization .

Q. How can computational methods predict biological interactions of this compound?

Molecular docking (e.g., AutoDock) and MD simulations model binding to biological targets like enzymes or receptors. For β-adrenoceptor agonists, similar epoxides showed affinity for G protein-coupled receptors (GPCRs) due to hydrogen bonding with the epoxide oxygen and hydrophobic interactions with the CF group . QSAR studies correlate substituent effects (e.g., CF position) with activity.

Q. What are the contradictions in reported reactivity of ortho- vs. para-CF3_33 substituted epoxides?

Ortho-substituted analogs (e.g., (R)-2-((2-(trifluoromethyl)phenoxy)methyl)oxirane) exhibit lower reactivity in nucleophilic additions due to steric hindrance, whereas para-substituted derivatives (target compound) show enhanced reactivity and regioselectivity . Conflicting reports on hydrolysis rates may arise from solvent polarity effects or competing acid/base mechanisms.

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.